molecular formula C20H22F2N4O2 B10984797 N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10984797
M. Wt: 388.4 g/mol
InChI Key: KVOQFTINBZLWFK-UHFFFAOYSA-N
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Description

4-fluorobenzylamine , belongs to the class of piperazine derivatives. Its chemical formula is C17H18F2N4O , and it features a piperazine ring substituted with fluorobenzyl and oxoethyl groups. The compound’s systematic name reflects its substituents and functional groups.

Preparation Methods

Synthetic Routes::

    Amide Formation:

    Reductive Amination:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzyl group.

    Reduction: Reduction of the carbonyl group (oxoethyl) can yield the corresponding alcohol.

    Common Reagents and Conditions:

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its structural features.

    Chemistry: Used as a building block in organic synthesis.

    Biology: May interact with biological targets, warranting further exploration.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It could modulate receptors, enzymes, or cellular pathways.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C20H22F2N4O2

Molecular Weight

388.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-[(3-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H22F2N4O2/c21-16-4-6-18(7-5-16)25-8-10-26(11-9-25)20(28)24-14-19(27)23-13-15-2-1-3-17(22)12-15/h1-7,12H,8-11,13-14H2,(H,23,27)(H,24,28)

InChI Key

KVOQFTINBZLWFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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